Transcyclohexane-1,4-diamidine dihydrochloride
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Overview
Description
Transcyclohexane-1,4-diamidine dihydrochloride is a chemical compound with the molecular formula C₈H₁₈Cl₂N₄ It is known for its unique structure, which consists of a cyclohexane ring substituted with guanidine groups at the 1 and 4 positions, and it is stabilized as a dihydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Transcyclohexane-1,4-diamidine dihydrochloride typically involves the reaction of cyclohexane-1,4-diamine with cyanamide under acidic conditions to form the guanidine groups. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme is as follows:
- Cyclohexane-1,4-diamine is dissolved in an aqueous solution.
- Cyanamide is added to the solution.
- Hydrochloric acid is introduced to the reaction mixture.
- The reaction is allowed to proceed at a controlled temperature, typically around 50-60°C, for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline solid, which is then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Transcyclohexane-1,4-diamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine derivatives.
Reduction: Reduction reactions can convert the guanidine groups to amine groups.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imine derivatives.
Reduction: Cyclohexane-1,4-diamine.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Transcyclohexane-1,4-diamidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its guanidine groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Transcyclohexane-1,4-diamidine dihydrochloride involves its interaction with biological molecules through its guanidine groups. These groups can form hydrogen bonds and ionic interactions with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diamine: A precursor in the synthesis of Transcyclohexane-1,4-diamidine dihydrochloride.
1,4-Cyclohexanediamine: Similar in structure but lacks the guanidine groups.
1,4-Cyclohexanediol: Contains hydroxyl groups instead of guanidine groups.
Uniqueness
This compound is unique due to its guanidine groups, which impart distinct chemical and biological properties. These groups enhance its potential as an antimicrobial agent and its ability to interact with biological molecules, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
37781-86-5 |
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Molecular Formula |
C8H18Cl2N4 |
Molecular Weight |
241.16 g/mol |
IUPAC Name |
cyclohexane-1,4-dicarboximidamide;dihydrochloride |
InChI |
InChI=1S/C8H16N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h5-6H,1-4H2,(H3,9,10)(H3,11,12);2*1H |
InChI Key |
DSNXNNNJQPQPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=N)N)C(=N)N.Cl.Cl |
Origin of Product |
United States |
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